6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two dimethylamino groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of N,N-dimethyl-1,3,5-triazine-2,4-diamine. One common method is the reaction of N,N-dimethyl-1,3,5-triazine-2,4-diamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes the risk of exposure to hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: N-oxides of the triazine compound.
Reduction: Dihydrotriazine derivatives.
Scientific Research Applications
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with nucleophilic sites in biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine: is similar to other chloromethyl-substituted triazines such as 6-(chloromethyl)-1,3,5-triazine-2,4-diamine and 6-(chloromethyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine.
Uniqueness
Reactivity: The presence of the dimethylamino groups in this compound enhances its nucleophilicity compared to other triazines.
Applications: Its unique reactivity profile makes it suitable for specific applications in drug development and chemical synthesis that other triazines may not be as effective for.
Properties
IUPAC Name |
6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUQLMRNQGYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327789 | |
Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-37-6 | |
Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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